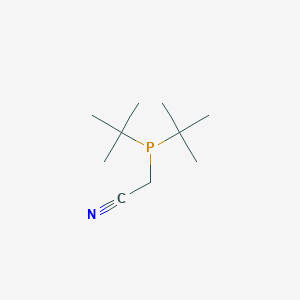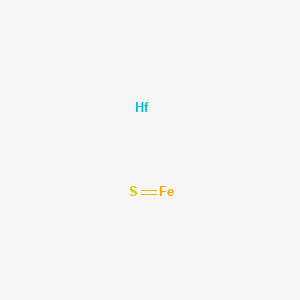
Hafnium--sulfanylideneiron (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium–sulfanylideneiron (1/1) is a compound that combines hafnium and iron with a sulfanylidene ligand. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and catalysis. Hafnium, a transition metal, is known for its high melting point and resistance to corrosion, while iron is a well-known metal with diverse applications. The sulfanylidene ligand adds further complexity and functionality to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
科学研究应用
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
作用机制
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
相似化合物的比较
Hafnium oxide: Known for its high dielectric constant and use in semiconductor devices.
Iron sulfide: Commonly used in the production of sulfuric acid and as a pigment.
Zirconium–sulfanylideneiron (1/1): Similar to hafnium–sulfanylideneiron (1/1) but with zirconium instead of hafnium.
Uniqueness: Hafnium–sulfanylideneiron (1/1) is unique due to the combination of hafnium and iron with a sulfanylidene ligand, providing distinct chemical properties and potential applications. The presence of hafnium imparts high thermal stability and resistance to corrosion, while the iron center offers diverse reactivity. The sulfanylidene ligand further enhances the compound’s functionality, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
56939-43-6 |
|---|---|
分子式 |
FeHfS |
分子量 |
266.40 g/mol |
IUPAC 名称 |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
InChI 键 |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
规范 SMILES |
S=[Fe].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
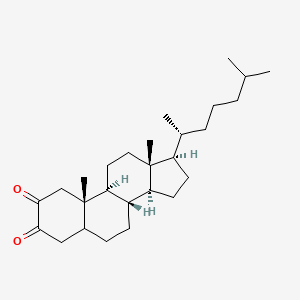
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)

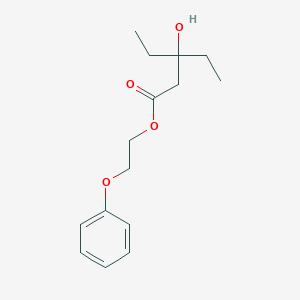
![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)


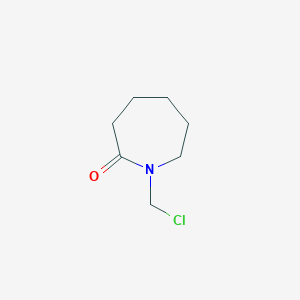

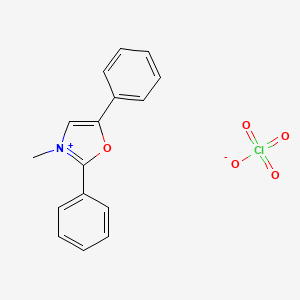
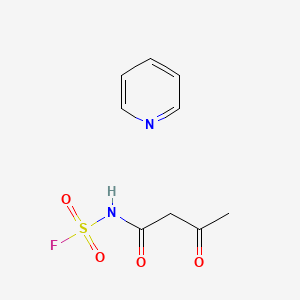
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
